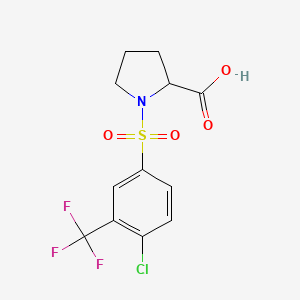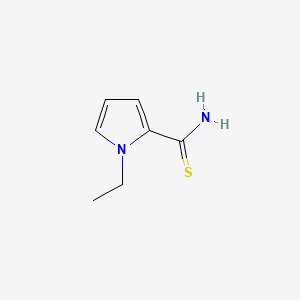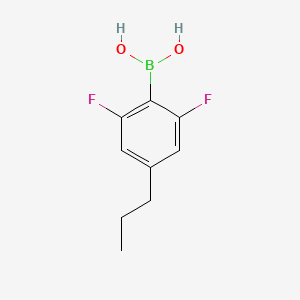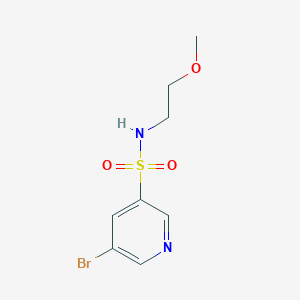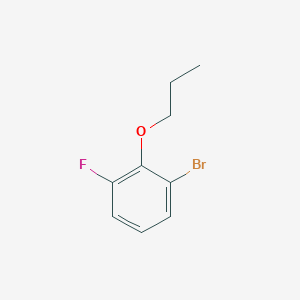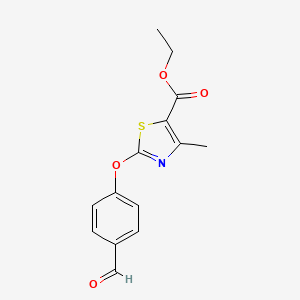
2-氨基-N-(4-氯苯基)乙酰胺
描述
“2-amino-N-(4-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . The compound is also known by its IUPAC name, 2-amino-N-(4-chlorophenyl)acetamide .
Synthesis Analysis
The synthesis of N-(substituted phenyl)-2-chloroacetamides, a group that includes 2-amino-N-(4-chlorophenyl)acetamide, has been studied . The biological activity of these compounds varies with the position of substituents bound to the phenyl ring .
Molecular Structure Analysis
The InChI code for 2-amino-N-(4-chlorophenyl)acetamide is 1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
2-amino-N-(4-chlorophenyl)acetamide is a powder at room temperature . It has a molecular weight of 184.62 g/mol . The compound’s exact mass and monoisotopic mass are both 184.0403406 g/mol . It has a topological polar surface area of 55.1 Ų .
科学研究应用
合成和表征
- 席夫碱的合成:使用 Gewald 反应条件合成了“2-氨基-4-(4-氯苯基)噻吩-3-羧酰胺”。该化合物进一步与不同的取代芳基醛反应生成席夫碱,这些席夫碱因其 CNS 抑制活性而被表征 (Bhattacharjee、Saravanan,& Mohan,2011)。
- 晶体学和分子相互作用:分析了乙酰胺衍生物的结构,包括“2-(4-氯苯基)-N-(2-碘苯基)乙酰胺”,揭示了对分子相互作用和氢键模式的见解 (Narayana、Yathirajan、Rathore,& Glidewell,2016)。
药理学和生物学研究
- 抗病毒和抗凋亡作用:衍生物“2-(2-甲基-喹啉-4-氨基)-N-(2-氯苯基)-乙酰胺”对日本脑炎表现出显着的抗病毒和抗凋亡作用,包括减少病毒载量和增加感染小鼠的存活率 (Ghosh 等,2008)。
- 潜在的抗菌剂:合成了“2-(4-氯苯基)-N-(4-氧代-2-芳基(1,3 噻唑烷-3-基))乙酰胺”等化合物,并评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 (Desai、Shah、Bhavsar,& Saxena,2008)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The future directions for research on 2-amino-N-(4-chlorophenyl)acetamide and related compounds could involve further investigation of their biological activities. Given their demonstrated antimicrobial potential , these compounds could be explored as potential therapeutic agents. Additionally, the influence of different substituents on the phenyl ring could be studied to optimize the compounds’ biological activities .
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation and pain perception .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities .
Action Environment
The action, efficacy, and stability of 2-amino-N-(4-chlorophenyl)acetamide can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment.
生化分析
Biochemical Properties
2-amino-N-(4-chlorophenyl)acetamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, 2-amino-N-(4-chlorophenyl)acetamide has been shown to bind to specific proteins, altering their conformation and function. These interactions can influence various biochemical pathways, including those involved in detoxification and drug metabolism .
Cellular Effects
The effects of 2-amino-N-(4-chlorophenyl)acetamide on cellular processes are diverse and depend on the cell type and context. In hepatocytes, for example, the compound can modulate the expression of genes involved in metabolism and detoxification. It has been reported to influence cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Additionally, 2-amino-N-(4-chlorophenyl)acetamide can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-amino-N-(4-chlorophenyl)acetamide exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of their activity, affecting the metabolism of drugs and other xenobiotics. Furthermore, 2-amino-N-(4-chlorophenyl)acetamide can influence gene expression by interacting with transcription factors or signaling molecules, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(4-chlorophenyl)acetamide can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 2-amino-N-(4-chlorophenyl)acetamide in cell cultures has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-amino-N-(4-chlorophenyl)acetamide in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and can be observed through biochemical markers such as elevated liver enzymes and increased oxidative stress markers .
Metabolic Pathways
2-amino-N-(4-chlorophenyl)acetamide is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450. It can be metabolized into various metabolites, some of which may retain biological activity. The compound’s metabolism can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism. Additionally, 2-amino-N-(4-chlorophenyl)acetamide can interact with cofactors such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, 2-amino-N-(4-chlorophenyl)acetamide is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound may bind to intracellular proteins or be sequestered in specific organelles. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-amino-N-(4-chlorophenyl)acetamide can affect its activity and function. The compound has been found to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-amino-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYLHDNACLWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



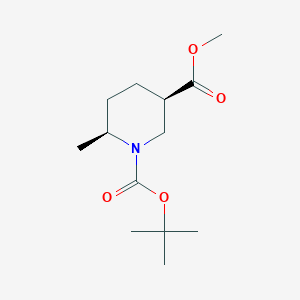

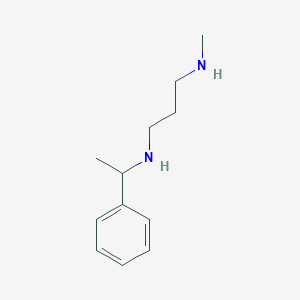
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)
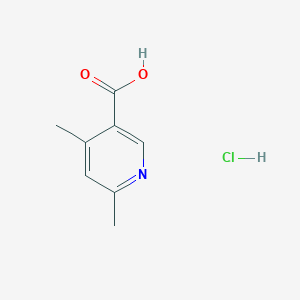
![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)
